molecular formula C19H19NO5S2 B2570494 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2034997-67-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2570494
CAS RN: 2034997-67-4
M. Wt: 405.48
InChI Key: HTHIYTXQGYSPHI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
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Scientific Research Applications

Research on Structurally Related Compounds

  • Therapeutic Potential

    Compounds containing benzo[d][1,3]dioxole, thiophene, and thiazepane moieties have been explored for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. For instance, derivatives of benzodiazepines, which share some structural resemblance, have shown a broad spectrum of biological activities, including anxiolytic, antiarrhythmic, and anticonvulsant effects (Shaabani et al., 2009) [https://consensus.app/papers/onepot-threein-condensation-reaction-unexpected-shaabani/0dabf84ab5c057578b08956dbeb11d95/?utm_source=chatgpt].

  • Antimicrobial and Anti-inflammatory Agents

    Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, incorporating an aryl sulfonate moiety, have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. Such studies demonstrate the potential of structurally complex compounds in contributing to the development of new therapeutic agents (Kendre et al., 2015) [https://consensus.app/papers/synthesis-evaluation-isoxazole-benzoxazepine-kendre/2a55924c149d5d2d86e8278b309db0de/?utm_source=chatgpt].

  • Chemical Synthesis and Diverse Libraries

    The synthesis of structurally diverse libraries through reactions like alkylation and ring closure, using thiophene derivatives as starting materials, highlights the importance of such compounds in generating novel chemical entities with potential application in drug discovery and other areas of chemical research (Roman, 2013) [https://consensus.app/papers/generation-structurally-alkylation-ring-closure-roman/f324fdb06f925923b82514cbf5c3a134/?utm_source=chatgpt].

  • Antiproliferative Activity

    The synthesis and evaluation of compounds for antiproliferative activity, where structural components like benzimidazoles and thiazepines are involved, point towards the ongoing research in identifying new anticancer agents. These compounds have been tested against various cancer cell lines, showcasing the role of chemical synthesis in advancing cancer research (El-Naem et al., 2003) [https://consensus.app/papers/synthesis-5‐substituted-2‐methylbenzimidazoles-elnaem/db4255380bcf5453bc7c952e96abf140/?utm_source=chatgpt].

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c21-19(6-4-14-3-5-15-16(12-14)25-13-24-15)20-8-7-18(17-2-1-10-26-17)27(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHIYTXQGYSPHI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

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